Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[3-(1-methylethyl)phenyl]-
CAS No.: 787590-84-5
Cat. No.: VC17307904
Molecular Formula: C16H18N4
Molecular Weight: 266.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 787590-84-5 |
|---|---|
| Molecular Formula | C16H18N4 |
| Molecular Weight | 266.34 g/mol |
| IUPAC Name | N-methyl-3-(3-propan-2-ylphenyl)imidazo[1,2-a]pyrazin-8-amine |
| Standard InChI | InChI=1S/C16H18N4/c1-11(2)12-5-4-6-13(9-12)14-10-19-16-15(17-3)18-7-8-20(14)16/h4-11H,1-3H3,(H,17,18) |
| Standard InChI Key | CZLMUBOUIKRVTG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CC=CC(=C1)C2=CN=C3N2C=CN=C3NC |
Introduction
Structural and Chemical Characteristics
Core Architecture
The imidazo[1,2-a]pyrazine scaffold consists of a fused bicyclic system featuring an imidazole ring (five-membered, two nitrogen atoms) and a pyrazine ring (six-membered, two nitrogen atoms). In N-methyl-3-[3-(1-methylethyl)phenyl]imidazo[1,2-a]pyrazin-8-amine, the following substitutions are present:
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Position 8: A methylamine (-NH-CH₃) group.
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Position 3: A 3-isopropylphenyl group, introducing steric bulk and lipophilicity.
This substitution pattern is analogous to compounds reported in kinase inhibition and antibacterial contexts, where bulky aryl groups enhance target binding affinity.
Molecular Properties
While experimental data for this specific compound are unavailable, properties can be extrapolated from structurally similar analogs :
The 3-isopropylphenyl group likely increases logP compared to simpler aryl substitutions (e.g., 2-methylphenyl logP = 2.1) , enhancing membrane permeability but reducing water solubility.
Synthetic Methodologies
Key Synthetic Routes
The synthesis of imidazo[1,2-a]pyrazin-8-amines typically involves cyclization strategies. For example:
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Mitsunobu Reaction: Used to couple substituted phenols with amino alcohols, as seen in NET inhibitor syntheses .
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Swern Oxidation: Converts secondary alcohols to ketones, facilitating cyclization .
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Palladium-Catalyzed Cross-Coupling: Introduces aryl/heteroaryl groups at position 3 .
A hypothetical route for N-methyl-3-[3-(1-methylethyl)phenyl]imidazo[1,2-a]pyrazin-8-amine could involve:
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Step 1: Mitsunobu coupling of 3-isopropylphenol with a protected amino alcohol.
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Step 2: Swern oxidation to form a ketone intermediate.
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Step 3: Acid-mediated cyclization to generate the imidazo[1,2-a]pyrazine core .
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Step 4: Deprotection and methylation of the amine at position 8 .
Analytical Characterization
Critical characterization methods include:
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NMR Spectroscopy: To confirm substitution patterns (e.g., aromatic protons near 7.0–8.5 ppm).
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High-Resolution Mass Spectrometry (HRMS): For molecular formula validation.
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X-ray Crystallography: Used in related compounds to resolve stereochemical ambiguities .
Physicochemical and ADME Profiling
Drug Metabolism and Pharmacokinetics (DMPK)
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Metabolic Stability: Methyl groups at position 8 may reduce oxidative metabolism compared to primary amines .
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CYP Inhibition Risk: Low, based on absence of strong electron-donating groups .
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Plasma Protein Binding: Estimated >90% due to high lipophilicity .
Toxicity Considerations
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hERG Inhibition: Unlikely, as imidazo[1,2-a]pyrazines lack the basic amines linked to cardiac toxicity .
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Mutagenicity: No structural alerts (e.g., nitro groups), but in vitro assays are recommended.
Research Gaps and Future Directions
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Target Validation: Specific kinase or bacterial targets remain unconfirmed for this derivative.
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In Vivo Efficacy: Pharmacodynamic studies in animal models are needed.
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Synthetic Optimization: Improving yield and scalability of the proposed route.
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